2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.
Final modifications: The final steps may include methylation and further functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the specific conditions.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. This compound may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- 2-[4-(4-bromophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- 2-[4-(4-methylphenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
The presence of the fluorophenyl group in 2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-21-12-3-10-19(18(21)24)11-13-22(14-19)17(23)5-2-4-15-6-8-16(20)9-7-15/h6-9H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNBGULFJNCQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.